![molecular formula C14H8Cl2OS2 B1312086 5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one CAS No. 4723-63-1](/img/structure/B1312086.png)
5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one is a complex organic compound with the molecular formula C14H8Cl2OS2 This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system substituted with a dichlorophenyl group
Méthodes De Préparation
The synthesis of 5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with a thieno[2,3-b]thiopyran derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed, and purified by recrystallization .
Analyse Des Réactions Chimiques
5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Addition: The compound can participate in addition reactions with electrophiles, such as bromine or iodine, to form dihalogenated products
Applications De Recherche Scientifique
5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one can be compared with other similar compounds, such as:
5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4-one: This compound has a similar structure but lacks the 6H designation, which may affect its reactivity and biological activity.
5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-sulfone: This compound contains a sulfone group instead of a thiopyran ring, which may alter its chemical properties and biological activities.
5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-sulfoxide: This compound contains a sulfoxide group, which may also affect its reactivity and biological properties
Propriétés
Numéro CAS |
4723-63-1 |
|---|---|
Formule moléculaire |
C14H8Cl2OS2 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one |
InChI |
InChI=1S/C14H8Cl2OS2/c15-10-2-1-8(12(16)6-10)5-9-7-19-14-11(13(9)17)3-4-18-14/h1-6H,7H2 |
Clé InChI |
TZXQLPCAHPJSBS-UHFFFAOYSA-N |
SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(S1)SC=C3 |
SMILES canonique |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(S1)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


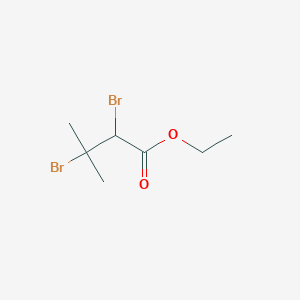


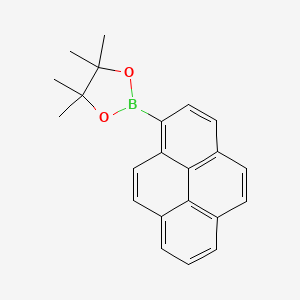
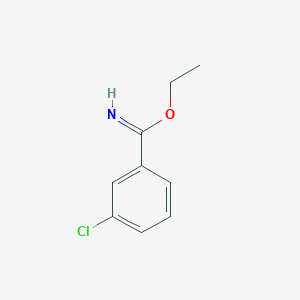
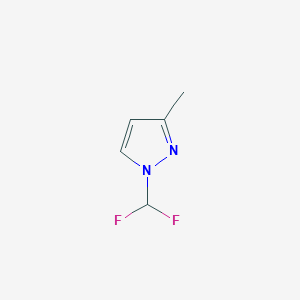
![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)


![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)
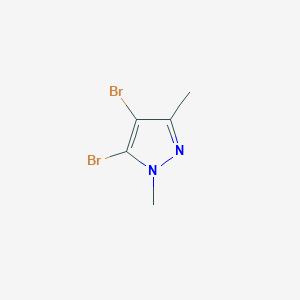
![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)


